molecular formula C19H22ClNO B14666181 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride CAS No. 40328-67-4

3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride

Cat. No.: B14666181
CAS No.: 40328-67-4
M. Wt: 315.8 g/mol
InChI Key: POYBTYJAUMRNEO-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and diphenyl groups attached to the piperidine ring, along with a hydrochloride salt form. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride typically involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction is carried out in ethanol as a solvent under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride is unique due to the presence of both ethyl and diphenyl groups, which confer specific steric and electronic effects. These effects influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

40328-67-4

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

3-ethyl-2,6-diphenylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C19H21NO.ClH/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15;/h3-12,16-17,19-20H,2,13H2,1H3;1H

InChI Key

POYBTYJAUMRNEO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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